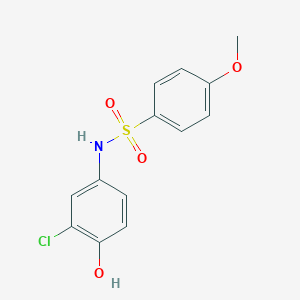![molecular formula C18H18ClFN2S B230339 1-(8-Chloro-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B230339.png)
1-(8-Chloro-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Chloro-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine, also known as Lu AA21004, is a novel compound that belongs to the class of atypical antipsychotics. It was first synthesized in 2003 by Lundbeck A/S, a Danish pharmaceutical company, and has since been the subject of extensive scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-(8-Chloro-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine AA21004 is not fully understood, but it is believed to act as a serotonin 5-HT1A receptor agonist and a dopamine D2 receptor antagonist. This dual mechanism of action is thought to contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
1-(8-Chloro-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine AA21004 has been shown to modulate several neurotransmitter systems, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. These effects are thought to contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(8-Chloro-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine AA21004 for lab experiments is its high selectivity for the 5-HT1A receptor, which allows for more precise targeting of this receptor. However, one limitation is its relatively low potency compared to other antipsychotic drugs, which may require higher doses for therapeutic effects.
Orientations Futures
There are several future directions for research on 1-(8-Chloro-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine AA21004, including:
1. Further elucidation of its mechanism of action and how it modulates neurotransmitter systems.
2. Evaluation of its potential therapeutic applications in other psychiatric and neurological disorders.
3. Development of more potent analogs of 1-(8-Chloro-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine AA21004 with improved pharmacokinetic properties.
4. Investigation of its potential as a neuroprotective agent in neurodegenerative diseases.
5. Exploration of its effects on cognitive function and memory.
In conclusion, 1-(8-Chloro-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine AA21004 is a promising compound that has the potential to be a valuable therapeutic agent for a range of psychiatric and neurological disorders. Further research is needed to fully understand its mechanism of action and to explore its therapeutic potential in various disease states.
Méthodes De Synthèse
The synthesis of 1-(8-Chloro-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine AA21004 involves a multi-step process that starts with the reaction of 8-chloro-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin with piperazine in the presence of a base such as sodium hydroxide. The resulting compound is then subjected to further purification steps to obtain the final product.
Applications De Recherche Scientifique
1-(8-Chloro-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine AA21004 has been the subject of numerous preclinical and clinical studies aimed at evaluating its potential therapeutic applications. Some of the areas of research include schizophrenia, bipolar disorder, depression, anxiety disorders, and Alzheimer's disease.
Propriétés
Formule moléculaire |
C18H18ClFN2S |
|---|---|
Poids moléculaire |
348.9 g/mol |
Nom IUPAC |
1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine |
InChI |
InChI=1S/C18H18ClFN2S/c19-13-2-4-17-15(10-13)16(22-7-5-21-6-8-22)9-12-1-3-14(20)11-18(12)23-17/h1-4,10-11,16,21H,5-9H2 |
Clé InChI |
NWROBGNWTKLKBB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2CC3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)Cl |
SMILES canonique |
C1CN(CCN1)C2CC3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-11-carbonitrile](/img/structure/B230277.png)

![N'-(3-bromobenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B230280.png)


![3-bromo-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230285.png)



